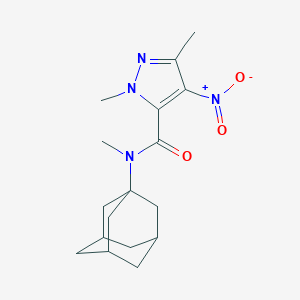
N-(1-ADAMANTYL)-N,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ADAMANTYL)-N,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a nitro group, and a pyrazole ring. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The nitro group and pyrazole ring contribute to the compound’s reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the nitration of adamantane to form 1-nitroadamantane, followed by further functionalization to introduce the pyrazole ring and carboxamide group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-ADAMANTYL)-N,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-adamantyl)-4-amino-N,1,3-trimethyl-1H-pyrazole-5-carboxamide .
Wissenschaftliche Forschungsanwendungen
N-(1-ADAMANTYL)-N,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and reactivity.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of N-(1-ADAMANTYL)-N,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances lipophilicity, allowing the compound to interact with lipid membranes and proteins. The nitro group and pyrazole ring contribute to its reactivity, enabling it to form covalent bonds with target molecules and disrupt their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1,3-dehydroadamantane (1,3-DHA)
Uniqueness
N-(1-ADAMANTYL)-N,1,3-TRIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of an adamantane moiety, nitro group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H24N4O3 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-(1-adamantyl)-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-10-14(21(23)24)15(20(3)18-10)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
SJRREORQOHZIHG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
Kanonische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)


![2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B280376.png)

![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)



